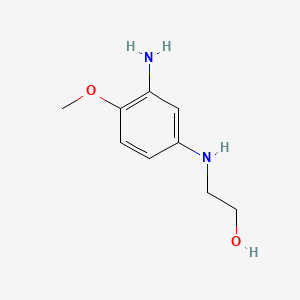

2-((3-Amino-4-methoxyphenyl)amino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-4-methoxyanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-13-9-3-2-7(6-8(9)10)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUMIGFDXJIPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232617 | |

| Record name | 2-Amino-4-hydroxyethylaminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83763-47-7 | |

| Record name | 1-Methoxy-2-amino-4-(2-hydroxyethylamino)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxyethylaminoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxyethylaminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-amino-4-methoxyphenyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-HYDROXYETHYLAMINOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NK0KYZ30R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-((3-Amino-4-methoxyphenyl)amino)ethanol, a valuable intermediate in pharmaceutical and materials science. The described synthesis is a two-step process commencing with the N-alkylation of 4-methoxy-2-nitroaniline, followed by the reduction of the nitro functional group. This document details the experimental protocols, presents quantitative data from analogous reactions, and includes visualizations of the synthetic pathway and experimental workflow.

I. Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The initial step involves the N-alkylation of 4-methoxy-2-nitroaniline with 2-chloroethanol to yield the intermediate, N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline. The subsequent step is the selective reduction of the nitro group to an amine, affording the target compound.

Caption: Proposed two-step synthesis of this compound.

II. Data Presentation

The following tables summarize the key reagents and expected quantitative data for the synthesis, based on analogous reactions reported in the literature.

Table 1: Key Reagents and Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | 96-96-8 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 107-07-3 |

| N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline | C₉H₁₂N₂O₄ | 228.20 | N/A |

| This compound | C₉H₁₄N₂O₂ | 182.22 | 83763-47-7 |

Table 2: Expected Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | N-Alkylation | NaH (or other base) | DMF | 80-100 | 12-24 | 70-85 |

| 2a | Reduction (Catalytic Hydrogenation) | H₂, Pd/C | Ethanol | 25-50 | 4-8 | >95 |

| 2b | Reduction (Chemical - Fe/HCl) | Fe powder, HCl | Ethanol/Water | Reflux | 2-4 | 85-95 |

| 2c | Reduction (Chemical - Hydrazine) | Hydrazine hydrate, FeCl₃ | Methanol | 25 | 0.5-1 | 90-98 |

III. Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline

This procedure is adapted from similar N-alkylation reactions of substituted anilines.

Materials:

-

4-Methoxy-2-nitroaniline

-

2-Chloroethanol

-

Sodium hydride (NaH) or another suitable base (e.g., K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxy-2-nitroaniline (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add 2-chloroethanol (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline.

Step 2: Synthesis of this compound

Three alternative methods for the reduction of the nitro group are presented below. The choice of method may depend on the available equipment and safety considerations.

Materials:

-

N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline (1.0 equivalent) in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C (5-10% by weight of the nitro compound).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature or with gentle warming (up to 50 °C) for 4-8 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Materials:

-

N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline (1.0 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents).

-

Heat the mixture to reflux and then add a catalytic amount of concentrated HCl dropwise.

-

Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through Celite to remove the iron salts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product.

Materials:

-

N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline

-

Hydrazine hydrate

-

Iron(III) chloride (FeCl₃) or Raney Nickel

-

Methanol

-

Activated carbon

Procedure:

-

To a solution of N-(2-hydroxyethyl)-4-methoxy-2-nitroaniline (1.0 equivalent) in methanol, add a catalytic amount of FeCl₃ or a small amount of Raney Nickel.

-

Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. The reaction is often exothermic and may require cooling.

-

Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

After completion, add a small amount of activated carbon and stir for 15 minutes.

-

Filter the mixture through Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure to afford the product.

IV. Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of the target compound.

Logical Relationship of Reduction Methods

The diagram below outlines the logical relationship between the different reduction methods described for the second step of the synthesis.

Caption: Decision tree for the selection of the nitro group reduction method.

An In-depth Technical Guide to the Chemical Properties of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 83763-47-7 Molecular Formula: C₉H₁₄N₂O₂ IUPAC Name: 2-((3-Amino-4-methoxyphenyl)amino)ethanol

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of published experimental data for this specific compound, this guide combines reported information with plausible synthetic routes and general knowledge of related chemical structures.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source/Comment |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Physical Description | Yellow to Brown Solid | [3] |

| Boiling Point | 401.8 °C at 760 mmHg | [4] |

| Density | 1.221 g/cm³ | [4] |

| Flash Point | 196.8 °C | [4] |

| Refractive Index | 1.628 | [4] |

| Vapor Pressure | 3.54E-07 mmHg at 25°C | [4] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis and Experimental Protocols

A likely synthetic route to the free base would involve the following key transformations:

Figure 1: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the final reduction step in the synthesis of this compound. Note: This protocol is based on standard reduction procedures for nitroanilines and has not been experimentally validated for this specific compound.

Step 1: Reduction of N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product as a yellow to brown solid.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are currently available in the public domain. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Safety

Genotoxicity

This compound has been investigated as part of a genotoxicity assessment of data-poor compounds.[1] In this study, the compound was evaluated using a battery of in vitro assays, including the TGx-DDI transcriptomic biomarker, the in vitro MicroFlow® assay, and the MultiFlow® DNA Damage assay.[1] The results of these integrated hazard calls indicated that five of the ten data-poor compounds tested were genotoxic in vitro, causing DNA damage via a clastogenic mechanism of action, with one acting via a pan-genotoxic mechanism.[1] Two compounds were identified as likely irrelevant positives in the micronucleus test, and two were considered possibly genotoxic with an ambiguous mechanism of action.[1] The specific classification for this compound within this study is not detailed in the available abstract.

Safety and Handling

The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

The following diagram outlines a general workflow for assessing the genotoxicity of a chemical compound, as was likely performed for this compound.

Figure 2: Generalized workflow for in vitro genotoxicity assessment.

Conclusion

This compound is a specialty chemical with limited publicly available data. This guide provides a summary of its known properties and a plausible synthetic approach. Further experimental investigation is required to fully characterize its chemical, physical, and biological properties. The information on its potential genotoxicity highlights the need for careful handling and further safety evaluation. As more research becomes available, this technical guide will be updated to reflect a more complete understanding of this compound.

References

Technical Guide: An In-depth Analysis of CAS Number 103930-58-1

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of the Compound Associated with CAS Number 103930-58-1

Executive Summary

This technical guide was commissioned to provide a comprehensive overview of the chemical compound associated with the Chemical Abstracts Service (CAS) Number 103930-58-1, including its physicochemical properties, primary uses, and relevant experimental protocols. However, an exhaustive search of publicly available chemical databases, including PubChem and ChemSpider, did not yield a specific, well-characterized chemical entity corresponding to this CAS number.

The initial broad searches for this identifier returned information for unrelated compounds, most notably Benzyl Salicylate (CAS Number 118-58-1). Subsequent targeted searches for the exact CAS number 103930-58-1 did not retrieve any specific chemical name, structure, or associated scientific literature.

Therefore, this document serves to report on the absence of publicly available data for a compound with CAS Number 103930-58-1 and to caution against the potential for misidentification with other substances.

Identification and Nomenclature

A thorough investigation into chemical registries and databases for CAS Number 103930-58-1 did not result in the identification of a specific chemical compound. Standard chemical databases such as PubChem and ChemSpider do not have an entry for this identifier.

It is crucial for researchers to verify the CAS number of the compound of interest. An incorrect CAS number can lead to the procurement and use of the wrong substance, with significant implications for experimental accuracy and safety.

Physicochemical Properties

Due to the inability to identify a specific chemical compound for CAS Number 103930-58-1, no physicochemical data can be provided. The table below remains unpopulated as a result.

| Property | Value |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

| pKa | Not Available |

Known Uses and Applications

Without an identified compound, there are no known uses or applications associated with CAS Number 103930-58-1. Research and development professionals should be aware that any attribution of use to this CAS number is likely erroneous and may refer to a different chemical entity.

Signaling Pathways and Mechanism of Action

Information regarding the mechanism of action or any associated signaling pathways for a compound is contingent on its identification and subsequent biological studies. As no compound has been identified for CAS Number 103930-58-1, this information is not available.

Experimental Protocols

The request for detailed experimental methodologies for key experiments cannot be fulfilled as no published studies or protocols are associated with the provided CAS number.

Conclusion and Recommendations

The investigation to compile a technical guide for the compound with CAS Number 103930-58-1 has concluded that there is no publicly accessible information for a chemical with this identifier. The initial search results pointed to other, distinct chemical entities, highlighting the potential for error if relying solely on this CAS number.

It is strongly recommended that researchers and scientists:

-

Verify the CAS Number: Double-check the CAS number from a reliable source to ensure it is correct.

-

Cross-reference with Chemical Name and Structure: Whenever possible, use the chemical name and structure in conjunction with the CAS number to confirm the identity of the compound.

-

Consult Supplier Documentation: For commercially procured chemicals, refer to the supplier's certificate of analysis and safety data sheet (SDS) for accurate identification and property information.

Until a specific and verified chemical compound is associated with CAS Number 103930-58-1, no further information regarding its properties, uses, or related experimental procedures can be provided.

The Pharmacological Potential of 2-((3-Amino-4-methoxyphenyl)amino)ethanol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-((3-Amino-4-methoxyphenyl)amino)ethanol represent a class of organic compounds with potential for diverse pharmacological applications. While direct and extensive research on this specific scaffold is limited, analysis of structurally related molecules suggests promising avenues for investigation in oncology, infectious diseases, and as antioxidants. This technical guide synthesizes the available information on analogous compounds to provide a forward-looking perspective on the potential activities, mechanisms of action, and requisite experimental evaluation of this novel chemical series. Due to a lack of specific published data on this compound derivatives, this document presents a predictive analysis based on structure-activity relationships of similar chemical entities.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Small molecules containing the aminophenylethanolamine backbone are of significant interest due to their structural resemblance to endogenous signaling molecules and their proven utility in a range of therapeutic areas. The title compounds, this compound derivatives, feature a unique substitution pattern that may confer valuable pharmacological properties. The presence of a primary aromatic amine, a methoxy group, and a secondary aminoethanol side chain provides multiple points for hydrogen bonding, electrostatic interactions, and potential metabolic modification, making them attractive candidates for targeted drug design.

This whitepaper will explore the hypothetical pharmacological landscape of these derivatives, drawing parallels from published research on analogous structures to inform future research and development efforts.

Potential Pharmacological Activities

Based on the pharmacological profiles of structurally similar compounds, derivatives of this compound could plausibly exhibit the following activities:

Anticancer Activity

Numerous studies on derivatives of aminophenyl ethers and related structures have demonstrated significant cytotoxic activity against a variety of cancer cell lines. For instance, compounds with a 3-methoxyphenyl substituent have shown moderate to high inhibitory effects on the survival of breast cancer cells (MCF-7)[1]. The mechanism of action for such compounds often involves the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.

Antimicrobial Activity

The aminophenyl moiety is a common feature in many antimicrobial agents. Derivatives of similar structures, such as those containing a 2-amino-4-(4-methoxyphenyl)-1,3-thiazole core, have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria[2]. The proposed mechanism often involves the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Antioxidant Activity

Phenolic and aminic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of the amino and methoxy groups on the phenyl ring of the title compounds suggests a potential for radical scavenging activity, which could be beneficial in conditions associated with oxidative stress.

Data Presentation: A Predictive Framework

Due to the absence of specific experimental data for this compound derivatives, the following tables are presented as a predictive framework for organizing future experimental results. These tables are based on common assays used to evaluate the potential pharmacological activities discussed above.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Substitution Pattern (R) | Cell Line | IC₅₀ (µM) |

| Derivative 1 | R = H | MCF-7 | Data not available |

| Derivative 2 | R = Cl | HeLa | Data not available |

| Derivative 3 | R = CH₃ | A549 | Data not available |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Substitution Pattern (R) | Bacterial Strain | MIC (µg/mL) |

| Derivative 1 | R = H | S. aureus | Data not available |

| Derivative 2 | R = Br | E. coli | Data not available |

| Derivative 3 | R = F | P. aeruginosa | Data not available |

Experimental Protocols: A General Approach

The following are generalized experimental protocols that would be suitable for the initial pharmacological screening of novel this compound derivatives. These are based on standard methodologies reported for analogous compounds.

General Synthesis of this compound Derivatives

A common synthetic route to this class of compounds could involve the reductive amination of a suitable aldehyde or ketone with this compound.

-

Step 1: Synthesis of the Precursor. The synthesis would likely begin with a commercially available starting material, such as 3-nitro-4-methoxyaniline, which would undergo a series of reactions to introduce the aminoethanol side chain.

-

Step 2: Derivatization. The secondary amine of the this compound core would then be reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, isocyanates) to generate a library of derivatives.

-

Step 3: Purification and Characterization. All synthesized compounds would be purified by column chromatography or recrystallization and their structures confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Bacterial Culture: Bacterial strains are grown in appropriate broth media to a specific optical density.

-

Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by these derivatives and a general workflow for their pharmacological evaluation.

Caption: Hypothetical kinase inhibition signaling pathway.

Caption: General experimental workflow for evaluation.

Conclusion and Future Directions

While the current body of scientific literature does not provide specific data on the pharmacological activities of this compound derivatives, the analysis of structurally related compounds strongly suggests that this chemical class holds significant potential for the development of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their anticancer, antimicrobial, and antioxidant properties. The exploration of structure-activity relationships will be crucial in optimizing lead compounds for further preclinical and clinical development. The frameworks and hypothetical models presented in this guide offer a strategic starting point for researchers venturing into this promising area of medicinal chemistry.

References

Lack of Scientific Data Precludes In-Depth Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol's Mechanism of Action

A comprehensive review of available scientific literature and chemical databases reveals a significant absence of research on the biological mechanism of action for the compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol. While the chemical is documented and available from various suppliers, there is no published data to support the creation of an in-depth technical guide or whitepaper as requested.

The core requirements for a detailed technical analysis, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be fulfilled due to the lack of primary research studies investigating the pharmacological or biological effects of this specific molecule. Chemical databases provide basic information about its structure and physical properties, but do not contain studies on its interaction with biological systems.

Insights from Structurally Related Compounds

While direct information is unavailable for this compound, the broader classes of molecules to which it belongs, such as amino alcohols and substituted phenylethanolamines, have been the subject of scientific investigation. Research on analogous compounds suggests potential, though unconfirmed, areas of biological activity.

For instance, various derivatives of amino alcohols have been explored for a range of therapeutic applications:

-

Antimicrobial and Antifungal Properties: Certain amino alcohol derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[1] The efficacy of such compounds is highly dependent on the specific substitutions on the aromatic ring and the amino group.[1]

-

Neurological and Psychiatric Applications: The phenylethanolamine scaffold is a core component of many neuroactive compounds. Research into related structures has explored potential antidepressant and neuroprotective effects, sometimes linked to the modulation of monoamine oxidase activity or neurotransmitter reuptake.[1]

-

Insecticidal Activity: Some β-amino alcohols, derived from natural compounds like eugenol, have been synthesized and evaluated for their insecticidal properties, with some showing toxicity to insect cells.[2]

It is critical to emphasize that these findings are based on structurally similar but distinct molecules. The specific biological activity of this compound remains undetermined without direct experimental evidence.

Conclusion

The request for an in-depth technical guide on the mechanism of action of this compound cannot be met at this time. The absence of published research, quantitative data, and detailed experimental studies makes it impossible to generate the required content for the target audience of researchers and drug development professionals. Further scientific inquiry and publication of primary research are necessary before a comprehensive understanding of this compound's mechanism of action can be developed.

References

In Vitro Profile of 2-((3-Amino-4-methoxyphenyl)amino)ethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in vitro studies, quantitative data, and detailed experimental protocols for the compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol. This guide, therefore, synthesizes information on structurally related compounds and general methodologies to provide a foundational understanding and potential experimental frameworks. The data and protocols presented are illustrative and based on analogous molecules; they should not be considered as experimentally validated results for the specific compound of interest.

Introduction

This compound is a substituted phenylethanolamine derivative. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, which are influenced by the nature and position of substituents on the phenyl ring. The presence of an amino group, a methoxy group, and an ethanolamine side chain suggests potential interactions with various biological targets. Structurally related compounds have been investigated for a range of activities, including antimicrobial, antidepressant, and anticancer effects. This document aims to provide a technical framework for initiating in vitro studies of this compound.

Hypothetical Quantitative Data from Analogous Compounds

To guide potential research, the following table summarizes hypothetical quantitative data based on activities observed in structurally similar amino alcohol and phenylethanolamine derivatives. This data is for illustrative purposes only and is not derived from experimental results for this compound.

| Assay Type | Cell Line / Target | Parameter | Hypothetical Value | Reference Compound Class |

| Cytotoxicity | Human Cancer Cell Line (e.g., MCF-7) | IC₅₀ (µM) | 10 - 100 | Dichlorophenylacrylonitriles with amino alcohol moieties[1] |

| Antimicrobial | E. coli | MIC (µg/mL) | 50 - 200 | Amino alcohol derivatives[2] |

| Receptor Binding | 5-HT₂A Receptor | Kᵢ (nM) | 80 - 150 | Substituted aminophenylethanol analogs[2] |

| Enzyme Inhibition | Monoamine Oxidase A | IC₅₀ (µM) | 5 - 50 | Substituted phenylethylamines[2] |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments that would be relevant for characterizing the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures used to assess the cytotoxic effects of compounds on cultured cells.[3]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, U-87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Apoptosis Analysis by Flow Cytometry

This protocol outlines a standard method for quantifying apoptosis using Annexin V and Propidium Iodide staining.

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

-

Human cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and cells positive for both Annexin V and PI are in late apoptosis or necrotic.

Potential Signaling Pathways and Experimental Workflows

Given the chemical structure, several signaling pathways could be hypothetically modulated by this compound. The following diagrams illustrate a potential experimental workflow for investigating its anticancer properties and a hypothetical signaling pathway it might influence.

Caption: Experimental workflow for in vitro evaluation.

Caption: Hypothetical PI3K/Akt signaling pathway inhibition.

Conclusion and Future Directions

While direct experimental data for this compound is not currently available in the public domain, its chemical structure suggests that it is a promising candidate for in vitro biological evaluation. The protocols and hypothetical frameworks provided in this guide offer a starting point for researchers to investigate its potential cytotoxic, antimicrobial, or other pharmacological activities. Future studies should focus on systematic screening across various cancer cell lines, elucidation of its mechanism of action, and identification of its specific molecular targets. Such research will be crucial in determining the therapeutic potential of this and related compounds.

References

- 1. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3-Amino-5-methoxyphenyl)ethanol | 354512-41-7 | Benchchem [benchchem.com]

- 3. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure-Activity Relationship of 2-((3-Amino-4-methoxyphenyl)amino)ethanol Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The compound 2-((3-Amino-4-methoxyphenyl)amino)ethanol and its analogs represent a scaffold of significant interest in medicinal chemistry. The inherent functionalities—a substituted phenylenediamine ring and an aminoethanol side chain—offer multiple points for chemical modification, enabling the exploration of a diverse chemical space to modulate biological activity. This technical guide synthesizes the available information on the structure-activity relationships (SAR) of this class of compounds, drawing from studies on structurally related molecules to infer potential therapeutic applications, particularly in oncology and as enzyme inhibitors.

Core Structural Features and Their Influence on Activity

The fundamental scaffold of this compound can be dissected into three key regions for SAR analysis:

-

The Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. The existing 3-amino and 4-methoxy groups provide a specific electronic and steric profile that can be crucial for target engagement.

-

The Amino Linker: The secondary amine linking the phenyl ring and the ethanol group can be modified, for instance, by N-alkylation or incorporation into a heterocyclic system, which can significantly impact the compound's conformational flexibility and binding interactions.

-

The Aminoethanol Side Chain: The hydroxyl group of the ethanol moiety offers a potential hydrogen bonding site, and modifications to this chain can affect solubility, metabolic stability, and target interaction.

Inferred Structure-Activity Relationships from Analogous Series

Studies on analogous compounds, such as substituted phenylamino-pyrimidines and other aminophenol derivatives, have frequently identified them as potent inhibitors of various protein kinases. This suggests that the this compound scaffold could serve as a valuable starting point for the design of novel kinase inhibitors.

Table 1: Hypothetical Structure-Activity Relationship Summary for Kinase Inhibition

| Modification on Phenyl Ring | Modification on Amino Linker | Modification on Ethanol Moiety | Expected Impact on Kinase Inhibitory Activity |

| Introduction of electron-withdrawing groups (e.g., halogens, CF3) at position 5 or 6 | N-methylation or N-ethylation | O-methylation or O-acetylation | May enhance potency and selectivity by forming specific interactions in the ATP-binding pocket. |

| Replacement of the 3-amino group with other hydrogen-bonding functionalities | Incorporation into a piperazine or morpholine ring | Conversion of the alcohol to an ether or ester | Could modulate solubility and pharmacokinetic properties, potentially improving cell permeability and in vivo efficacy. |

| Alteration of the methoxy group at position 4 to other alkoxy groups | Acylation of the amino group | Introduction of alkyl substituents on the ethanol backbone | May influence metabolic stability and alter the binding mode within the kinase active site. |

Note: This table is predictive and based on SAR trends observed in structurally related kinase inhibitors. Experimental validation is required.

Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of specific this compound analogs are not extensively documented in single comprehensive sources. However, general synthetic and assay methodologies can be adapted from the literature on related compounds.

General Synthesis of this compound Analogs:

A common synthetic route involves the nucleophilic substitution reaction between a substituted aniline and a suitable ethanolamine derivative. For instance, the synthesis could proceed via the reaction of 3-amino-4-methoxyaniline with 2-chloroethanol or ethylene oxide. Subsequent modifications of the resulting core structure would then be carried out to generate a library of analogs.

dot

Caption: General workflow for the synthesis of target analogs.

Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against a panel of protein kinases would typically be evaluated using in vitro kinase assays. A common method is a radiometric assay that measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate peptide. Alternatively, fluorescence-based assays or commercially available kinase panel screening services can be employed.

dot

Caption: Workflow for a typical in vitro kinase inhibition assay.

Logical Relationships in SAR

The exploration of the SAR for this class of compounds follows a logical progression of iterative design, synthesis, and testing.

dot

Caption: Iterative cycle of drug discovery for SAR exploration.

Conclusion and Future Directions

The this compound scaffold holds promise as a template for the development of novel therapeutic agents, particularly kinase inhibitors. While direct and comprehensive SAR data for this specific analog series is limited in publicly accessible literature, the principles of medicinal chemistry and insights from related compound classes provide a strong foundation for future research. Systematic modification of the phenyl ring, amino linker, and ethanol side chain, coupled with robust biological evaluation, will be crucial to fully elucidate the SAR and unlock the therapeutic potential of these compounds. Further research is warranted to synthesize and test a focused library of these analogs to generate the quantitative data necessary for a definitive SAR assessment.

The Versatile Synthon: A Technical Guide to 2-((3-Amino-4-methoxyphenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((3-Amino-4-methoxyphenyl)amino)ethanol, a valuable precursor in organic synthesis. Due to the limited direct literature on this specific molecule, this document outlines a plausible and robust synthetic pathway, detailed experimental protocols based on analogous well-established reactions, and predicted physicochemical properties. This guide serves as a foundational resource for researchers interested in utilizing this compound as a building block for novel pharmaceuticals and other complex organic molecules. The presence of multiple functional groups—a primary aromatic amine, a secondary amine, a hydroxyl group, and a methoxy group—on a stable aromatic core makes it a highly versatile intermediate for creating diverse chemical scaffolds.

Introduction

This compound is a substituted phenylethanolamine derivative with significant potential as a precursor in the synthesis of a wide array of organic compounds. Its structural features, including primary and secondary amine functionalities, a hydroxyl group, and a methoxy-substituted benzene ring, offer multiple reaction sites for chemical modification. These characteristics make it an attractive starting material for the development of novel heterocyclic compounds, potential drug candidates, and functional materials. The strategic placement of the amino and methoxy groups on the aromatic ring influences its electronic properties and reactivity, making it a subject of interest for medicinal and synthetic chemists.

Physicochemical Properties

Given the sparse availability of experimental data for this compound, the following table presents predicted physicochemical properties based on its structure and data from analogous compounds such as various aminophenyl)ethanol and N-substituted aniline derivatives.[1][2][3] These values are intended to guide experimental design and characterization.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-120 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| pKa (primary amine) | ~ 4.5 - 5.0 |

| pKa (secondary amine) | ~ 9.0 - 9.5 |

| LogP | ~ 0.5 - 1.0 |

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-methoxy-3-nitroaniline. The first step is an N-alkylation to introduce the ethanolamine side chain, followed by the reduction of the nitro group to the desired primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic pathway. These protocols are based on well-established methodologies for N-alkylation of nitroanilines and catalytic hydrogenation of aromatic nitro compounds.[4][5][6]

Step 1: Synthesis of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol

This procedure details the N-alkylation of 4-methoxy-3-nitroaniline with 2-chloroethanol. The electron-withdrawing nitro group decreases the nucleophilicity of the amino group, necessitating elevated temperatures for the reaction to proceed efficiently.[4]

Materials:

-

4-Methoxy-3-nitroaniline

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and DMF.

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add 2-chloroethanol (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain 2-((4-methoxy-3-nitrophenyl)amino)ethanol.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 2-((4-methoxy-3-nitrophenyl)amino)ethanol using catalytic hydrogenation with palladium on carbon (Pd/C). This method is highly efficient and selective for the reduction of aromatic nitro groups.[5][6][7]

Materials:

-

2-((4-Methoxy-3-nitrophenyl)amino)ethanol

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 2-((4-methoxy-3-nitrophenyl)amino)ethanol (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a versatile precursor for the synthesis of various complex molecules.

Caption: Potential synthetic applications of this compound.

-

Synthesis of Heterocycles: The 1,2-amino arrangement on the phenyl ring is a classic precursor for the synthesis of benzimidazoles through condensation with carboxylic acids, aldehydes, or their derivatives. The aminoethanol side chain can also participate in cyclization reactions to form other heterocyclic systems.

-

Precursor for Phenoxazines: The aminophenol-like structure can be a precursor for the synthesis of phenoxazine derivatives, which are of interest in medicinal chemistry and materials science.

-

Bio-conjugation: The primary amine and hydroxyl groups can be selectively functionalized to act as linkers for conjugating with biomolecules.

-

Drug Discovery: This compound can serve as a scaffold for the synthesis of libraries of new chemical entities for screening in drug discovery programs. The various functional groups allow for the introduction of diversity at multiple points.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for aromatic amines. Aromatic amines can be toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet underexplored, precursor in organic synthesis. This guide provides a practical framework for its synthesis and highlights its potential applications. The methodologies presented are robust and based on well-established chemical transformations, offering a reliable starting point for researchers to produce and utilize this versatile synthon in their work. Further exploration of the reactivity of this compound is warranted and is expected to open new avenues in the synthesis of complex and biologically active molecules.

References

- 1. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol: A Technical Guide to Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of the molecular structure of 2-((3-Amino-4-methoxyphenyl)amino)ethanol. Due to the absence of specific published theoretical studies on this exact molecule, this document outlines the established computational protocols and presents representative data from closely related aminophenol, methoxyphenyl, and ethanolamine derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, electronic property calculation, and spectroscopic prediction. All quantitative data from analogous compounds are summarized in structured tables for comparative analysis. Furthermore, a standardized workflow for such theoretical investigations is presented visually using a Graphviz diagram. This document serves as a robust framework for researchers initiating computational studies on this molecule or its analogues, providing insights into its potential structural, electronic, and reactive properties, which are crucial for applications in medicinal chemistry and materials science.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. The presence of a substituted aniline core, specifically with amino and methoxy groups, along with an ethanolamine side chain, suggests potential applications in drug design and development. Theoretical and computational chemistry offer powerful tools to elucidate the molecular structure, electronic properties, and reactivity of such compounds, providing insights that can guide experimental research.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to predict the molecular properties of this compound. While direct computational studies on this molecule are not available in the current literature, this document compiles and presents methodologies and data from theoretical studies on analogous compounds to provide a comprehensive and practical framework for its investigation.

Theoretical Methodology

The primary computational approach for studying molecules of this nature is Density Functional Theory (DFT). This method offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

Geometry Optimization

The initial and most critical step in any theoretical study is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation.

Experimental Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.

-

Method: The B3LYP hybrid functional is a commonly employed and well-validated method for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p), is generally chosen to provide a good description of the electronic structure.

-

Procedure:

-

An initial 3D structure of the molecule is constructed using a molecular builder.

-

A geometry optimization calculation is performed. This process iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

-

A frequency calculation is subsequently performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Calculation of Molecular Properties

Once the optimized geometry is obtained, various molecular and electronic properties can be calculated to understand the molecule's behavior.

Experimental Protocol:

-

Method: Single-point energy calculations are performed on the optimized geometry using the same DFT method and basis set as the optimization.

-

Properties Calculated:

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated, providing insight into the molecule's polarity.

-

Mulliken Atomic Charges: The distribution of electron density across the molecule is analyzed by calculating the partial charges on each atom.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Prediction of Spectroscopic Data

Theoretical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation.

Experimental Protocol:

-

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed after geometry optimization.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum.

Data Presentation: Insights from Analogous Molecules

As there are no direct theoretical studies on this compound, this section presents representative data from computational studies on structurally related molecules. This data serves as a valuable reference for the expected range of values for the target molecule.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline Moiety (Analogous to the core of the target molecule).

Data is based on typical values found in computational studies of substituted anilines and methoxybenzenes.

| Parameter | Bond | Calculated Bond Length (Å) |

| C-C (aromatic) | C-C | 1.39 - 1.41 |

| C-N (aromatic) | C-NH2 | 1.39 - 1.42 |

| C-O (methoxy) | C-OCH3 | 1.36 - 1.38 |

| C-H (aromatic) | C-H | 1.08 - 1.09 |

| N-H (amino) | N-H | 1.01 - 1.02 |

| C-O (methoxy) | O-CH3 | 1.42 - 1.44 |

| Parameter | Angle | **Calculated Bond Angle (°) ** |

| C-C-C (aromatic) | C-C-C | 119.5 - 120.5 |

| C-C-N (aromatic) | C-C-NH2 | 119.0 - 121.0 |

| C-C-O (aromatic) | C-C-OCH3 | 118.0 - 122.0 |

| C-O-C (methoxy) | C-O-CH3 | 117.0 - 119.0 |

| H-N-H (amino) | H-N-H | 110.0 - 114.0 |

Table 2: Representative Calculated Electronic Properties for Aminophenol and Aniline Derivatives.

Data is based on typical values from DFT/B3LYP calculations on related molecules.

| Property | Symbol | Representative Calculated Value | Unit |

| Total Energy | E_total | Varies with molecule size | Hartrees |

| HOMO Energy | E_HOMO | -5.0 to -6.5 | eV |

| LUMO Energy | E_LUMO | -0.5 to -2.0 | eV |

| HOMO-LUMO Gap | ΔE | 3.5 to 5.5 | eV |

| Dipole Moment | µ | 1.5 to 4.0 | Debye |

Visualization of Theoretical Workflow

The following diagram illustrates the logical workflow of a typical theoretical chemistry study for molecular structure and property analysis.

Conclusion

This technical guide has outlined the standard theoretical methodologies for investigating the molecular structure and properties of this compound. While specific computational data for this molecule is not yet available in the scientific literature, the protocols and representative data from analogous compounds presented herein provide a solid foundation for future research. The application of Density Functional Theory, particularly for geometry optimization and the calculation of electronic and spectroscopic properties, is a powerful approach to gain a deeper understanding of this molecule's characteristics. The provided workflow and data tables serve as a practical resource for researchers in computational chemistry, drug discovery, and related fields, enabling them to initiate and conduct robust theoretical studies on this and similar molecular systems. Such studies are invaluable for predicting molecular behavior and guiding the synthesis and experimental validation of new chemical entities.

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-((3-Amino-4-methoxyphenyl)amino)ethanol. This compound is a relevant intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for quality control and research applications. The method utilizes a C18 column with an isocratic mobile phase composed of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in research and drug development environments.

Introduction

This compound is a chemical intermediate whose purity and concentration are critical in the synthesis of pharmaceuticals and other fine chemicals. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components within a mixture, offering high resolution, sensitivity, and reproducibility.[1] The presence of a chromophore in the analyte's structure—the substituted benzene ring—makes it well-suited for UV-Vis detection. This document provides a detailed protocol for a validated HPLC method, ensuring accurate and precise measurements for quality assurance and research purposes.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The separation is achieved on a C18 stationary phase.

| Parameter | Specification |

| HPLC System | A system with a quaternary or binary pump and UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.8) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 285 nm |

| Run Time | 10 minutes |

Reagents and Materials

-

This compound reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC or Milli-Q grade)[2]

-

0.45 µm Syringe Filters (Nylon or PVDF)

Protocols

Preparation of Mobile Phase

-

Phosphate Buffer (0.05 M, pH 4.8):

-

Accurately weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.

-

Adjust the pH to 4.8 using orthophosphoric acid.

-

Filter the prepared buffer solution through a 0.45 µm membrane filter to remove particulates.[3]

-

-

Final Mobile Phase (Acetonitrile:Buffer 20:80 v/v):

-

Mix 200 mL of HPLC-grade acetonitrile with 800 mL of the 0.05 M phosphate buffer.

-

Degas the final mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

-

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of the this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation

The primary goal of sample preparation is to ensure the sample is free of interferences and particulates that could damage the column.[4]

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in the mobile phase to achieve a theoretical concentration within the established calibration range (e.g., 20-50 µg/mL).

-

Use sonication if necessary to ensure the analyte is fully dissolved.

-

Filter the final sample solution through a 0.45 µm syringe filter directly into an HPLC vial prior to injection.[2]

Method Validation and Data

The developed HPLC method was validated to ensure its performance is suitable for its intended purpose. Key validation parameters are summarized below. These values are representative of what can be expected from a well-performing system.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Retention Time (tR) | Approximately 4.5 min |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Peak Tailing Factor | 0.9 - 1.5 |

Results and Discussion

The described HPLC method provides excellent separation of this compound from common impurities and solvent fronts. A typical analysis should yield a sharp, symmetrical peak at approximately 4.5 minutes, allowing for a total run time of 10 minutes, which is suitable for high-throughput screening. The combination of a C18 column and a buffered mobile phase ensures robust and reproducible retention times. The high correlation coefficient (R² > 0.999) across a wide concentration range indicates excellent linearity, making the method reliable for quantification. Low relative standard deviation (%RSD) values for precision and high recovery rates for accuracy confirm the method's reliability.[5]

Conclusion

The HPLC method detailed in this application note is simple, rapid, accurate, and precise for the determination of this compound. The method is suitable for routine quality control and quantitative analysis in various research and development settings. The clear separation and stable baseline allow for reliable quantification of the analyte, making it a valuable tool for professionals in the pharmaceutical and chemical industries.

References

Application Note: High-Sensitivity GC-MS Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary and secondary amine functional groups, direct GC-MS analysis can result in poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, this protocol employs a derivatization step to enhance the volatility and thermal stability of the analyte. The described method is crucial for process monitoring, quality control of final products, and toxicological studies in the pharmaceutical and chemical industries.

Introduction

This compound is an aromatic amine that can serve as a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Accurate and sensitive quantification of this compound is essential for ensuring product purity, monitoring reaction kinetics, and assessing potential exposure risks. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds. However, the presence of polar functional groups, such as amines and hydroxyls, often necessitates a derivatization step to improve their chromatographic behavior.[2][3] This protocol provides a detailed methodology for the analysis of this compound following a derivatization procedure.

Experimental Protocol

Materials and Reagents

-

This compound standard

-

Derivatizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or Isobutyl chloroformate)

-

Organic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane - HPLC grade)[4]

-

Internal Standard (e.g., a structurally similar compound not present in the sample)

-

Buffer solution (e.g., phosphate buffer, pH 8-9)

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate

-

Glassware: vials, pipettes, volumetric flasks

-

Centrifuge

-

Vortex mixer

-

Heating block or water bath

Sample Preparation

Effective sample preparation is critical for removing interfering matrix components and ensuring accurate and reproducible results.

-

Aqueous Samples:

-

To 5 mL of the aqueous sample, add a known amount of the internal standard.

-

Adjust the pH to approximately 8-9 with a suitable buffer or base to ensure the analyte is in its free base form.[1]

-

Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction process twice more and combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

-

Solid Samples:

-

Accurately weigh a known amount of the homogenized solid sample.

-

Add a suitable extraction solvent and the internal standard.

-

Sonicate or vortex the sample to ensure efficient extraction of the analyte.

-

Centrifuge the sample and collect the supernatant.

-

Proceed with the liquid-liquid extraction and concentration steps as described for aqueous samples.

-

Derivatization Procedure (using Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as amines and alcohols.

-

To the 100 µL concentrated sample extract, add 100 µL of BSTFA + 1% TMCS.

-

Securely cap the vial and heat at 60-70 °C for 30-60 minutes.[5]

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[6] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[7] |

| Injector Temperature | 280 °C[6] |

| Injection Mode | Splitless (1 µL injection volume)[4][7] |

| Oven Temperature Program | Initial temperature 80 °C, hold for 1 min; ramp at 10 °C/min to 280 °C, hold for 5 min[7] |

| Mass Spectrometer | |

| MS System | Agilent 5977A or equivalent |

| Ion Source Temperature | 230 °C[6] |

| Quadrupole Temperature | 150 °C[6] |

| Ionization Mode | Electron Impact (EI) at 70 eV[6] |

| Mass Scan Range | m/z 50-550 |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables provide a template for presenting validation data.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Derivatized this compound | 1 - 500 | > 0.995 |

Table 2: Method Detection and Quantitation Limits

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| Derivatized this compound | 0.5 | 1.5 |

Table 3: Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 10 | 9.8 | 98 | 4.5 |

| 100 | 101.2 | 101.2 | 3.2 |

| 400 | 395.6 | 98.9 | 2.8 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

Metabolic Activation of Aromatic Amines

For drug development professionals, understanding the potential metabolic fate of aromatic amines is crucial due to the possibility of forming reactive metabolites. The following diagram illustrates a generalized pathway for the metabolic activation of aromatic amines, which can lead to genotoxicity.

Caption: Generalized metabolic activation of aromatic amines.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the quantification of this compound. This protocol is readily adaptable to various sample matrices and serves as a valuable tool for quality control, process monitoring, and safety assessment in research and industrial settings. The provided workflow and metabolic pathway diagrams offer additional context for both the analytical procedure and the broader implications for drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. future4200.com [future4200.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Application Note: Quantitative Analysis of 2-((3-Amino-4-methoxyphenyl)amino)ethanol in Human Plasma by LC-MS/MS